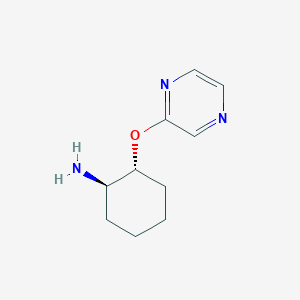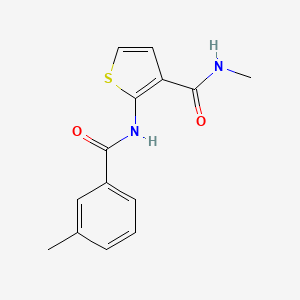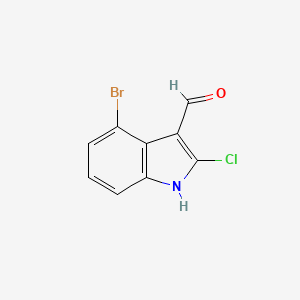
4-bromo-2-cloro-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-chloro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-chloro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol poseen actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido e informaron como agentes antivirales . De manera similar, se investigaron los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida de indol para la actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol exhiben actividad antiinflamatoria . Por ejemplo, se sintetizaron análogos de indometacina de 2-(4-(metilsulfonil)fenil)-1-sustituido-indol y se evaluó su acción inhibitoria de COX-2 in vitro, así como su actividad antiinflamatoria in vivo .
Actividad anticancerígena
Los derivados del indol han mostrado potencial como agentes anticancerígenos . El núcleo de indol ha exhibido muchas actividades biológicas importantes, incluida la anticancerígena .
Actividad antioxidante
Se ha informado que los derivados del indol poseen actividad antioxidante . El núcleo de indol ha exhibido muchas actividades biológicas importantes, incluido el antioxidante .
Actividad antimicrobiana
Se ha encontrado que los derivados del indol exhiben actividad antimicrobiana . El núcleo de indol ha exhibido muchas actividades biológicas importantes, incluida la antimicrobiana .
Papel en reacciones multicomponente
El 1H-indol-3-carbaldehído y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas. Juegan un papel importante en las reacciones multicomponente (MCR), que ofrecen acceso a moléculas complejas .
Safety and Hazards
Direcciones Futuras
Indole derivatives are ideal precursors for the synthesis of active molecules . They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 4-bromo-2-chloro-1h-indole-3-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been explored as a key building block for a post-ugi assembly of azepino [3,4,5-cd]indoles and spiroindolines . This suggests that the compound may interact with its targets through the formation of these structures, leading to various biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound’s action could potentially result in a variety of effects at the molecular and cellular levels. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, treatment of tuberculosis, control of diabetes, prevention of malaria, and inhibition of cholinesterase activity.
Propiedades
IUPAC Name |
4-bromo-2-chloro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRQERITCEACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(N2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
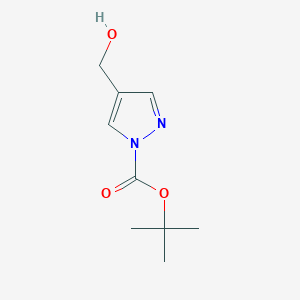


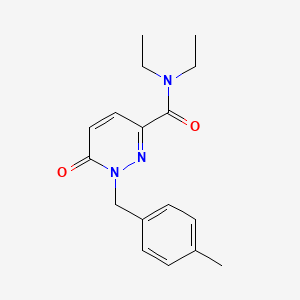
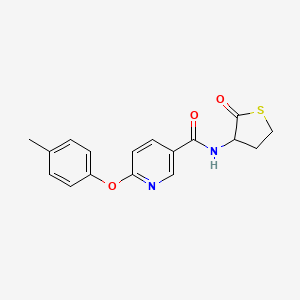
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
